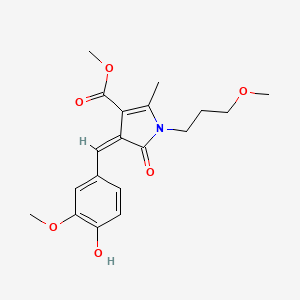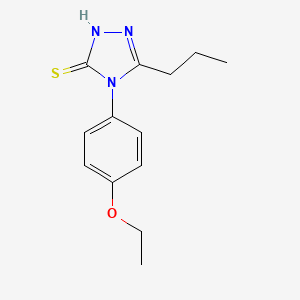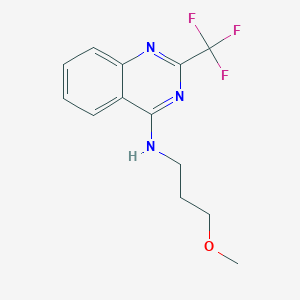![molecular formula C18H14ClNO3S2 B4624243 5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)
5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds similar to the one , typically involves condensation reactions. For instance, a novel addition reaction of o-aminobenzenethiol to 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones has been reported, leading to various derivatives through thermal cyclization and oxidation processes (Nagase, 1974). Another synthesis approach involves refluxation of 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene)amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid, yielding thiazolidin-4-one derivatives (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives, including those with chlorobenzyl groups, has been extensively studied through crystallography and spectroscopy. For example, a study on (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one revealed insights into its non-planar structure and intramolecular contacts, aiding in understanding its chemical behavior (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives engage in various chemical reactions, including addition reactions with thiols and nucleophilic attacks, leading to a range of products. The reactions often involve transformations under specific conditions, such as thermal cyclization and oxidation, which significantly affect their chemical properties (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives are closely linked to their molecular structure. Factors such as solubility, melting points, and crystalline structure are influenced by the molecular geometry and the nature of substituents on the thiazolidinone ring, as seen in compounds like (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiazolidin-4-one derivatives, are determined by their functional groups and molecular structure. The presence of the thioxo group and the substitution pattern on the thiazolidinone ring play a crucial role in dictating their chemical behavior, as demonstrated by various synthesis and reaction studies (Nagase, 1974; Patel et al., 2010).
科学的研究の応用
Antimicrobial Activities
- Rhodanine-3-Acetic Acid Derivatives : Compounds related to the specified chemical structure have shown potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. Particularly, certain derivatives were found to have significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as notable antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
- New N-(Aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones : A series of synthesized derivatives exhibited inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Some compounds displayed better activity than reference drugs against specific bacterial strains (Stana et al., 2014).
Anticancer Properties
- Thiazole and 2-Thioxoimidazolidinone Derivatives : Research into these derivatives has explored their potential in antimicrobial and anticancer applications. The synthesis and characterization of these compounds have laid the groundwork for further investigation into their biological activities (Sherif, Eldeen, & Helal, 2013).
Other Applications
- Supramolecular Structures : Investigations into the supramolecular structures of related compounds have provided insights into their potential applications in materials science and drug design, emphasizing the importance of hydrogen bonding in the formation of dimers, chains, and sheets (Delgado et al., 2005).
- Fungicide Studies : The compound's reactivity with thiols, leading to novel adducts with potential fungicidal properties, highlights its versatility and potential for development into new agricultural chemicals (Nagase, 1974).
特性
IUPAC Name |
(5E)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-7-4-12(9-16-17(21)20-18(24)25-16)8-15(14)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21,24)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKWHYMIVPBZFS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(4-Chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)


![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)
![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)